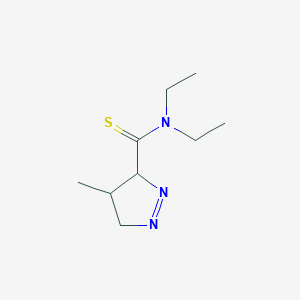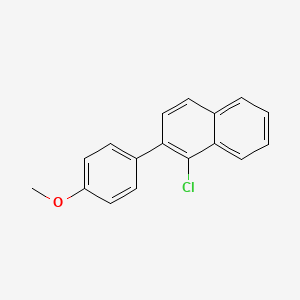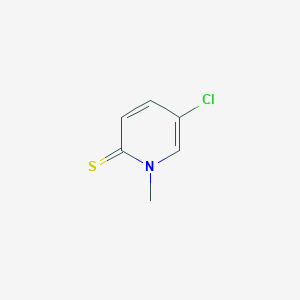
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and two phenyl groups attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of pentafluorobenzene with diphenylacetylene in the presence of a suitable catalyst. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the pyrrole ring. The reaction conditions often involve elevated temperatures and inert atmosphere to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pentafluorophenyl compounds .
Aplicaciones Científicas De Investigación
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are known for their reactivity in forming amide bonds.
Tetrakis(pentafluorophenyl)borate: Another compound with a pentafluorophenyl group, used in ionic liquids and as a weakly coordinating anion.
Uniqueness: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole stands out due to its combination of the pentafluorophenyl group with a pyrrole ring, providing unique electronic and steric properties
Propiedades
Número CAS |
847613-99-4 |
|---|---|
Fórmula molecular |
C22H12F5N |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
1-(2,3,4,5,6-pentafluorophenyl)-2,5-diphenylpyrrole |
InChI |
InChI=1S/C22H12F5N/c23-17-18(24)20(26)22(21(27)19(17)25)28-15(13-7-3-1-4-8-13)11-12-16(28)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
OGCQWWYLXKMHKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(N2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)

![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)


![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)

![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)

![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
